![molecular formula C12H16BrNO B1527476 3-Bromo-N-[(oxan-4-yl)methyl]aniline CAS No. 1285238-15-4](/img/structure/B1527476.png)
3-Bromo-N-[(oxan-4-yl)methyl]aniline
Overview
Description
3-Bromo-N-[(oxan-4-yl)methyl]aniline, also known as 3-bromo-N-methoxybenzylamine or 3-BMOBA, is an aromatic heterocyclic compound with a molecular formula of C9H10BrNO. It is a colorless solid with a melting point of 115-118°C that is insoluble in water. 3-BMOBA has a wide range of applications in the field of organic chemistry and is used in the synthesis of many compounds.
Scientific Research Applications
Synthesis of Anilines
Anilines are a class of compounds that are derived from ammonia by substitution of one or more hydrogen atoms with phenyl groups . “3-bromo-N-(oxan-4-ylmethyl)aniline” falls under this category. The synthesis of anilines is a significant topic in the field of organic chemistry .
Nucleophilic Substitution Reactions
The bromine atom in “3-bromo-N-(oxan-4-ylmethyl)aniline” makes it a good candidate for nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces the bromine atom in the compound .
Palladium-Catalyzed Methods
Palladium-catalyzed methods are widely used in organic synthesis, and “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used in such reactions . The bromine atom in the compound can be replaced by a variety of nucleophiles in the presence of a palladium catalyst .
α-Bromination Reaction on Acetophenone Derivatives
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used in this reaction .
Antibacterial Drugs
Sulfonamides are used as antibacterial drugs for decades . Although “3-bromo-N-(oxan-4-ylmethyl)aniline” is not a sulfonamide, it could potentially be modified to create a sulfonamide derivative . This could potentially expand its range of applications to include antibacterial drugs .
Organic Synthesis Intermediate
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used as an intermediate in these reactions .
properties
IUPAC Name |
3-bromo-N-(oxan-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGOOPQRSUFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(oxan-4-ylmethyl)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

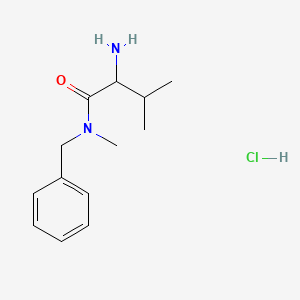
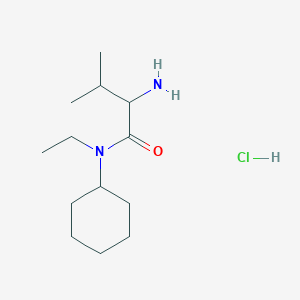
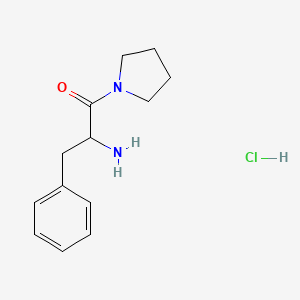
![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)

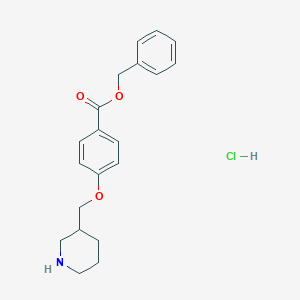
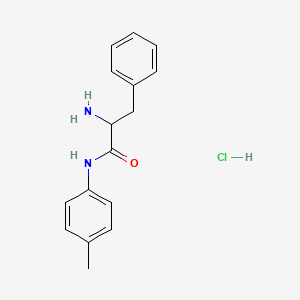
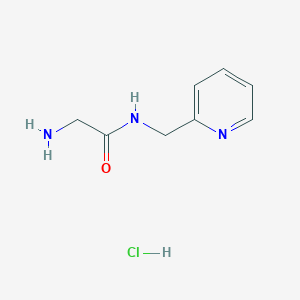


![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
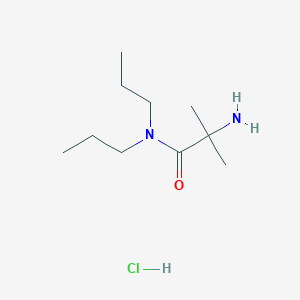
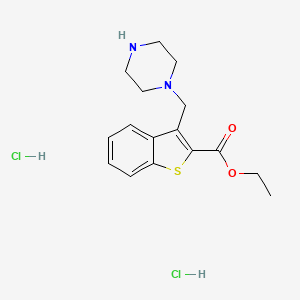
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)